Acetamide, N-(10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-
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Overview
Description
Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- involves multiple steps, including the formation of the benzo[a]heptalen core and subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (H2, Pd, Ni), and nucleophiles (NaOH, NH3). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- involves its interaction with specific molecular targets and pathways within cells. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Colchicoside: A related compound with similar structural features and biological activities.
Colchiceine: Another structurally related compound with distinct pharmacological properties.
Uniqueness
Acetamide, N-[(7S)-10-(butylamino)-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
84092-79-5 |
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Molecular Formula |
C25H32N2O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[10-(butylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C25H32N2O5/c1-6-7-12-26-20-11-9-17-18(14-21(20)29)19(27-15(2)28)10-8-16-13-22(30-3)24(31-4)25(32-5)23(16)17/h9,11,13-14,19H,6-8,10,12H2,1-5H3,(H,26,29)(H,27,28) |
InChI Key |
LJJCOBKMOMCHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Origin of Product |
United States |
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